Cas no 383128-75-4 (2-[3-(Trifluoromethyl)phenyl]piperidine)
2-[3-(Trifluoromethyl)phenyl]piperidine Chemical and Physical Properties
Names and Identifiers
-
- 2-[3-(Trifluoromethyl)phenyl]piperidine
- CS-0271852
- FT-0678048
- BBL021212
- EN300-151726
- SCHEMBL2706723
- STK893918
- DTXSID90400914
- 1228542-48-0
- N12951
- AKOS000189163
- LNGYJPKFIYPWIT-UHFFFAOYSA-N
- MFCD02663670
- AKOS016344289
- BB 0260291
- 2-(3-(trifluoromethyl)phenyl)piperidine
- 383128-75-4
-
- MDL: MFCD02663670
- Inchi: 1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2
- InChI Key: LNGYJPKFIYPWIT-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1CCCCN1)(F)F
Computed Properties
- Exact Mass: 229.10800
- Monoisotopic Mass: 229.10783394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 3.84880
2-[3-(Trifluoromethyl)phenyl]piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004688-1g |
2-(3-(Trifluoromethyl)phenyl)piperidine |
383128-75-4 | 95% | 1g |
$487.92 | 2023-09-02 | |
| TRC | T900558-50mg |
2-[3-(Trifluoromethyl)phenyl]piperidine |
383128-75-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900558-100mg |
2-[3-(Trifluoromethyl)phenyl]piperidine |
383128-75-4 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T900558-500mg |
2-[3-(Trifluoromethyl)phenyl]piperidine |
383128-75-4 | 500mg |
$ 320.00 | 2022-06-02 | ||
| Chemenu | CM378399-1g |
2-[3-(trifluoromethyl)phenyl]piperidine |
383128-75-4 | CM378399 | 1g |
$390 | 2022-09-01 | |
| Enamine | EN300-151726-50mg |
2-[3-(trifluoromethyl)phenyl]piperidine |
383128-75-4 | 50mg |
$395.0 | 2023-09-27 | ||
| Enamine | EN300-151726-100mg |
2-[3-(trifluoromethyl)phenyl]piperidine |
383128-75-4 | 100mg |
$414.0 | 2023-09-27 | ||
| Enamine | EN300-151726-250mg |
2-[3-(trifluoromethyl)phenyl]piperidine |
383128-75-4 | 250mg |
$432.0 | 2023-09-27 | ||
| Enamine | EN300-151726-500mg |
2-[3-(trifluoromethyl)phenyl]piperidine |
383128-75-4 | 500mg |
$451.0 | 2023-09-27 | ||
| Enamine | EN300-151726-1000mg |
2-[3-(trifluoromethyl)phenyl]piperidine |
383128-75-4 | 1000mg |
$470.0 | 2023-09-27 |
2-[3-(Trifluoromethyl)phenyl]piperidine Suppliers
2-[3-(Trifluoromethyl)phenyl]piperidine Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-[3-(Trifluoromethyl)phenyl]piperidine
2-[3-(Trifluoromethyl)phenyl]piperidine: A Comprehensive Overview
The compound 2-[3-(Trifluoromethyl)phenyl]piperidine, with the CAS number 383128-75-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a piperidine ring with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group, a common substituent in drug design, imparts unique electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.
Recent studies have highlighted the potential of 2-[3-(Trifluoromethyl)phenyl]piperidine as a building block in the synthesis of bioactive compounds. Researchers have explored its role in the development of novel drugs targeting various therapeutic areas, including central nervous system disorders and cancer. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is known for its versatility in forming hydrogen bonds and accommodating diverse substituents. This makes it an ideal scaffold for drug design.
The synthesis of 2-[3-(Trifluoromethyl)phenyl]piperidine involves a combination of classical organic synthesis techniques and modern catalytic methods. One common approach is the Friedel-Crafts alkylation reaction, which allows for the introduction of the trifluoromethyl group onto the aromatic ring. Subsequent cyclization steps are then employed to form the piperidine ring. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for pharmacological studies.
In terms of applications, 2-[3-(Trifluoromethyl)phenyl]piperidine has shown promise in several areas. In pharmacology, it has been used as a lead compound in the development of GABA receptor modulators, which are important targets for treating epilepsy and anxiety disorders. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has made it valuable in organic chemistry. The trifluoromethyl group also contributes to the molecule's lipophilicity, enhancing its bioavailability when used as a drug candidate.
Recent research has also explored the use of 2-[3-(Trifluoromethyl)phenyl]piperidine in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as field-effect transistors and light-emitting diodes. The molecule's ability to form self-assembled monolayers has further expanded its potential in nanotechnology.
The toxicity and environmental impact of 2-[3-(Trifluoromethyl)phenyl]piperidine have also been studied extensively. Recent findings suggest that while the compound exhibits moderate acute toxicity, its environmental persistence is relatively low due to rapid biodegradation under aerobic conditions. These studies are crucial for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 2-[3-(Trifluoromethyl)phenyl]piperidine, with its versatile structure and unique properties, continues to be a subject of intense research across multiple disciplines. Its applications span from drug discovery to materials science, making it an indispensable compound in modern chemistry. As research progresses, new insights into its potential uses will undoubtedly emerge, further solidifying its importance in both academic and industrial contexts.
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